Cas no 16797-04-9 (2-Phenoxy-1-phenyl-ethylamine)
2-Phenoxy-1-phenyl-ethylamine structure
Product Name:2-Phenoxy-1-phenyl-ethylamine
Numero CAS:16797-04-9
MF:C14H15NO
MW:213.275003671646
CID:121901
PubChem ID:16794100
Update Time:2025-06-07
2-Phenoxy-1-phenyl-ethylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenoxy-1-phenylethanamine
- Benzenemethanamine, a-(phenoxymethyl)-
- 7-amine-8-phenoxy-phenylethane
- AG-E-17318
- AGN-PC-0168U6
- Benzylamine,a-(phenoxymethyl)- (8CI)
- CTK4D2827
- SureCN4345367
- 2-PHENOXY-1-PHENYL-ETHYLAMINE
- 16797-04-9
- SB79250
- 2-Phenoxy-1-phenylethan-1-amine
- 2-phenoxy-1-phenylethylamine
- EN300-145675
- SCHEMBL4345367
- AKOS009139836
- DTXSID10588607
- 2-Phenoxy-1-phenyl-ethylamine
-
- MDL: MFCD06657036
- Inchi: 1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2
- Chiave InChI: VPMNXCAPTJKWHO-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC=CC=1)CC(C1C=CC=CC=1)N
Proprietà calcolate
- Massa esatta: 213.11545
- Massa monoisotopica: 213.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 183
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 35.2Ų
Proprietà sperimentali
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 359.7±35.0 °C at 760 mmHg
- Punto di infiammabilità: 176.3±19.2 °C
- PSA: 35.25
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
2-Phenoxy-1-phenyl-ethylamine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Phenoxy-1-phenyl-ethylamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | P322813-50mg |
2-Phenoxy-1-phenyl-ethylamine |
16797-04-9 | 50mg |
$190.00 | 2023-05-17 | ||
| TRC | P322813-250mg |
2-Phenoxy-1-phenyl-ethylamine |
16797-04-9 | 250mg |
$ 800.00 | 2023-09-06 | ||
| TRC | P322813-500mg |
2-Phenoxy-1-phenyl-ethylamine |
16797-04-9 | 500mg |
$1499.00 | 2023-05-17 | ||
| Enamine | EN300-145675-0.05g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 0.05g |
$551.0 | 2023-06-08 | ||
| Enamine | EN300-145675-0.1g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 0.1g |
$578.0 | 2023-06-08 | ||
| Enamine | EN300-145675-0.25g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 0.25g |
$604.0 | 2023-06-08 | ||
| Enamine | EN300-145675-0.5g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 0.5g |
$630.0 | 2023-06-08 | ||
| Enamine | EN300-145675-1.0g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 1g |
$656.0 | 2023-06-08 | ||
| Enamine | EN300-145675-2.5g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 2.5g |
$1287.0 | 2023-06-08 | ||
| Enamine | EN300-145675-5.0g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 5g |
$1903.0 | 2023-06-08 |
2-Phenoxy-1-phenyl-ethylamine Letteratura correlata
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
16797-04-9 (2-Phenoxy-1-phenyl-ethylamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso